molecular formula C8H13ClN2O2 B11734933 ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride CAS No. 1909327-94-1

ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

Cat. No.: B11734933
CAS No.: 1909327-94-1
M. Wt: 204.65 g/mol
InChI Key: VZIKAEJZVZSUKZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H12N2O2·HCl. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride typically involves the reaction of ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

    Starting Materials: Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate and hydrochloric acid.

    Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring.

    Purification: The resulting product is purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride can be compared with other similar compounds such as:

    Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride: Similar structure but with a methyl ester group.

    Ethyl 3-amino-1H-pyrrole-2-carboxylate: Lacks the methyl group on the nitrogen atom.

    Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate: The base compound without the hydrochloride salt.

Properties

CAS No.

1909327-94-1

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.65 g/mol

IUPAC Name

ethyl 3-amino-1-methylpyrrole-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)7-6(9)4-5-10(7)2;/h4-5H,3,9H2,1-2H3;1H

InChI Key

VZIKAEJZVZSUKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1C)N.Cl

Origin of Product

United States

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